Cas no 915402-18-5 (3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride)

3-[(Prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride is a sulfonamide-derived compound featuring a propargylamine substituent, which enhances its reactivity in click chemistry and other synthetic applications. The thiolane-1,1-dione core provides structural stability, while the hydrochloride salt improves solubility and handling. This compound is particularly useful in medicinal chemistry and material science due to its ability to participate in selective conjugation reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its well-defined reactivity profile and compatibility with aqueous conditions make it a versatile intermediate for the development of pharmaceuticals, bioconjugates, and functionalized polymers. The crystalline form ensures consistent purity and ease of characterization.
3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride structure
915402-18-5 structure
商品名:3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride
CAS番号:915402-18-5
MF:C7H12ClNO2S
メガワット:209.69400
CID:996506
PubChem ID:45158524

3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride 化学的及び物理的性質

名前と識別子

    • (1,1-Dioxo-tetrahydrothiophen-3-yl)-prop-2-ynyl-amine hydrochloride
    • 3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride
    • 1,1-dioxo-N-prop-2-ynylthiolan-3-amine;hydrochloride
    • 915402-18-5
    • 3-(Prop-2-yn-1-ylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
    • C7H12ClNO2S
    • Z607822508
    • CS-0250259
    • AKOS026742695
    • 3-[(prop-2-yn-1-yl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride
    • 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione hydrochloride
    • EN300-50270
    • 3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dionehydrochloride
    • G40868
    • インチ: InChI=1S/C7H11NO2S.ClH/c1-2-4-8-7-3-5-11(9,10)6-7;/h1,7-8H,3-6H2;1H
    • InChIKey: JMSFIQZLOUSPKH-UHFFFAOYSA-N
    • ほほえんだ: C#CCNC1CCS(=O)(=O)C1.Cl

計算された属性

  • せいみつぶんしりょう: 209.02800
  • どういたいしつりょう: 209.0277275g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 267
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.6Ų

じっけんとくせい

  • PSA: 54.55000
  • LogP: 1.67000

3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-50270-0.1g
3-[(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione hydrochloride
915402-18-5 95.0%
0.1g
$113.0 2025-03-15
Enamine
EN300-50270-10.0g
3-[(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione hydrochloride
915402-18-5 95.0%
10.0g
$1778.0 2025-03-15
Chemenu
CM388140-1g
3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride
915402-18-5 95%+
1g
$256 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN6153-5 G
3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride
915402-18-5 95%
5g
¥ 6,600.00 2021-05-07
Chemenu
CM388140-5g
3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride
915402-18-5 95%+
5g
$787 2024-07-20
Chemenu
CM388140-10g
3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride
915402-18-5 95%+
10g
$1179 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN6153-1-10 G
3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride
915402-18-5 95%
10g
¥ 7,900.00 2021-05-07
1PlusChem
1P00GVGX-1g
(1,1-Dioxo-tetrahydrothiophen-3-yl)-prop-2-ynyl-amine hydrochloride
915402-18-5 95%
1g
$568.00 2025-02-27
Aaron
AR00GVP9-100mg
(1,1-Dioxo-tetrahydrothiophen-3-yl)-prop-2-ynyl-amine hydrochloride
915402-18-5 95%
100mg
$181.00 2025-01-24
Ambeed
A1110932-1g
3-(Prop-2-yn-1-ylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
915402-18-5 98%
1g
$257.0 2024-04-16

3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride 関連文献

3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochlorideに関する追加情報

3-[(Prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione Hydrochloride: A Comprehensive Overview

The compound with CAS No. 915402-18-5, known as 3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug discovery and development. The thiolane ring at the core of its structure plays a pivotal role in its chemical reactivity and biological activity, making it a subject of extensive research.

Recent studies have highlighted the importance of thiolane derivatives in modulating cellular processes, particularly in the context of neurodegenerative diseases and cancer. The propargylamine moiety attached to the thiolane ring in this compound has been shown to exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. This makes 3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride a promising candidate for therapeutic interventions targeting conditions associated with oxidative damage.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure the formation of the desired stereochemistry. Researchers have employed various strategies, including organocatalytic methods and transition metal-mediated reactions, to optimize the synthesis of this compound. These advancements have not only improved the yield but also enhanced the purity of the final product, making it more suitable for biological testing.

In terms of pharmacological activity, 3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride has demonstrated potent inhibitory effects on key enzymes involved in inflammation and apoptosis. For instance, studies have shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are central to inflammatory responses. Additionally, its ability to modulate mitochondrial function suggests its potential role in protecting neurons from degeneration.

The structural versatility of this compound has also led to its use as a building block in medicinal chemistry. By modifying the substituents on the thiolane ring or the propargylamine group, researchers can generate a library of analogs with diverse biological activities. This approach has been instrumental in identifying lead compounds for various therapeutic areas, including oncology and neurology.

From an analytical standpoint, the characterization of 3-[(prop-2-yn-1-y l)amino]-1λ⁶-thiolane - 6-dione hydrochloride has been achieved through advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided critical insights into its molecular structure and stability under different conditions. Furthermore, computational modeling studies have been conducted to predict its binding affinities to target proteins, which has significantly accelerated drug design efforts.

In conclusion, 3 - [(prop - 2 - ynyl ) amino ] - 6 - thiolan - 6 - dione hydrochloride represents a cutting-edge chemical entity with immense potential in both academic research and industrial applications. Its unique combination of structural features and pharmacological properties positions it as a valuable tool in advancing our understanding of complex biological systems and developing innovative therapeutic agents.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:915402-18-5)3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride
A1094023
清らかである:99%
はかる:1g
価格 ($):231.0